molecular formula C21H23N3O B2389475 1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 892702-91-9

1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2389475
CAS No.: 892702-91-9
M. Wt: 333.435
InChI Key: VHKJXNRWWUVVJV-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. The benzimidazole group is substituted with a 3-phenylpropyl chain at the N1 position, while the pyrrolidinone ring is methyl-substituted at the 1-position. The compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous structures (e.g., and ) .

Properties

IUPAC Name

1-methyl-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-23-15-17(14-20(23)25)21-22-18-11-5-6-12-19(18)24(21)13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKJXNRWWUVVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound has shown promising results in several biological assays, particularly in cancer research and antimicrobial testing.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. The following table summarizes its efficacy against various cancer cell lines:

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMDA-MB-2315.0
Liver CancerHepG23.2
Colorectal CancerHT-297.5
Prostate CancerPC36.8

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated significant antimicrobial activity. The following table presents its inhibitory effects on different bacterial strains:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

The mechanism of action for its antimicrobial properties may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega synthesized a series of compounds based on similar structures and evaluated their anticancer efficacy in vitro. The results indicated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, highlighting the potential for further development as therapeutic agents against these cancers.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of several derivatives, including the compound of interest. Utilizing standard disk diffusion methods, researchers measured inhibition zones against common pathogens. Results confirmed that the compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections.

Mechanism of Action

The mechanism of action of 1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The benzimidazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Compound Name Substituents on Pyrrolidinone Substituents on Benzimidazole Yield (%) Melting Point (°C) Key Spectral Data (¹H/¹³C NMR) Reference
1-Methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Methyl (1-position) 3-Phenylpropyl (N1) N/A N/A Not provided in evidence
1-Allyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone Allyl (1-position) 3-Phenylpropyl (N1) N/A N/A Not provided
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) 2-Hydroxyphenyl None (unsubstituted) 97.6 214–215 ¹H NMR: Aromatic protons at δ 6.8–7.5
4-(5-Methyl-1H-benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (22a) 2-Hydroxyphenyl 5-Methyl 90.8 229–230 ¹³C NMR: C=O at δ 168.5 ppm
1-(4-Methoxyphenyl)-4-[1-(3-(3-methylphenoxy)propyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one 4-Methoxyphenyl 3-(3-Methylphenoxy)propyl N/A N/A Not provided
1-Benzyl-4-[1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl]pyrrolidin-2-one Benzyl 2-(4-Methylphenoxy)ethyl N/A N/A Not provided

Key Observations:

Substituent Impact on Physicochemical Properties: The presence of electron-withdrawing groups (e.g., 3,5-dichloro-2-hydroxyphenyl in 21b) increases melting points (231–232°C) compared to non-halogenated analogs (214–215°C for 21a) .

Synthetic Efficiency :

  • Compounds with unsubstituted benzimidazole (e.g., 21a) achieve higher yields (97.6%) compared to methyl-substituted analogs (90.8% for 22a), likely due to steric hindrance during cyclization .

Spectral Characterization: Benzimidazole protons in similar compounds exhibit a singlet at δ ~10.8 ppm in ¹H NMR, while the carbonyl (C=O) of pyrrolidinone resonates at δ 168–170 ppm in ¹³C NMR .

Functional and Pharmacological Comparisons

Though direct pharmacological data for the target compound is absent in the evidence, insights can be inferred from analogs:

  • Antimicrobial Activity : Benzimidazole derivatives with halogenated aryl groups (e.g., 21b) often show enhanced antibacterial potency due to increased electrophilicity .
  • Enzyme Inhibition: Pyrrolidinone-containing compounds (e.g., ) demonstrate kinase or protease inhibitory activity, attributed to the carbonyl group’s hydrogen-bonding capability .

Biological Activity

1-Methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : The benzimidazole structure can be synthesized through the condensation of o-phenylenediamine with suitable carboxylic acids under acidic conditions.
  • Alkylation : Methyl iodide is often used to introduce the methyl group at the 1-position of the benzimidazole.
  • Pyrrolidine Formation : The pyrrolidine ring is constructed from appropriate precursors, followed by coupling with the benzimidazole derivative to yield the final product.

Biological Mechanisms and Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, compounds with a benzimidazole core have been shown to exhibit:

  • Anticancer Properties : Research indicates that similar compounds demonstrate significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. For instance, compounds structurally related to benzimidazoles have shown IC50 values ranging from 19.9 to 75.3 µM against cancer cells .
  • Neurological Activity : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies have indicated that derivatives of benzimidazole can modulate neurotransmitter systems, potentially offering therapeutic benefits in anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeSignificant effects on cancer cell lines
Neurological EffectsModulation of neurotransmitter systems
Enzyme InhibitionInteraction with specific enzymes

Case Study: Anticancer Efficacy

In a study examining the antiproliferative effects of related compounds, researchers found that modifications to the benzimidazole core significantly enhanced activity against human breast cancer cells (MDA-MB-231). The study reported an IC50 value of approximately 19.9 µM, indicating promising therapeutic potential .

Case Study: Neurological Applications

Another study focused on the neurological applications of benzimidazole derivatives demonstrated their ability to inhibit certain neurotransmitter receptors, suggesting a role in anxiety modulation. This highlights the versatility of these compounds in addressing both oncological and neurological conditions .

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